N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine
Description
N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Properties
IUPAC Name |
N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O/c1-18(15-27-9-11-29-12-10-27)28(16-20-7-5-4-6-8-20)17-21-13-22-19(2)25-26(3)23(22)24-14-21/h4-8,13-14,18H,9-12,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCQJMPWCSZPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)CN(CC3=CC=CC=C3)C(C)CN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization and coupling reactions. One common approach involves the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-aminopyrazole and a suitable aldehyde or ketone.
Functionalization: The core structure is then functionalized with dimethyl groups at the 1 and 3 positions.
Coupling Reactions: The functionalized core is coupled with benzylamine and morpholine derivatives under specific conditions, often involving catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpropan-2-amine
- N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylbutan-2-amine
- N-benzyl-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]-1-morpholin-4-ylpentan-2-amine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
